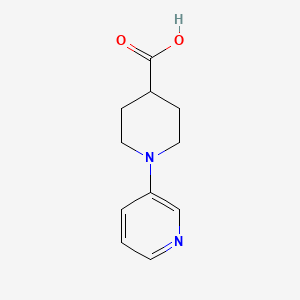

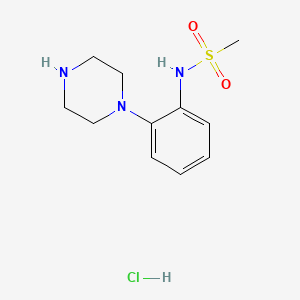

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride is a compound that has been studied in various contexts due to its relevance in medicinal chemistry and organic synthesis. It is a cyclic alpha-amino acid derivative, which is a common structural motif in many natural and synthetic compounds with potential pharmacological activities .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acids, which are structurally related to 4-hydroxy-1-methylpiperidine-4-carboxylic acid, has been achieved using D-serine as a chiral template. Key steps include chelation-controlled addition of a homoallyl Grignard reagent and zinc borohydride-mediated reduction . Another study reports the synthesis of 5-hydroxy-4-methylpipecolic acid from S-glutamic acid, highlighting the chemoselective methylenation of an amide carbonyl group as a key step . These methods could potentially be adapted for the synthesis of 4-hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride.

Molecular Structure Analysis

The molecular structure of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, a related compound, has been characterized by X-ray diffraction methods. The piperidinium ring in this compound adopts a chair conformation with various substituents occupying axial and equatorial positions. The study also discusses the disorder in the structure and the formation of homoconjugated cations . Similarly, two polymorphs of 4-hydroxy-1-methylpiperidine betaine hydrochloride have been synthesized and characterized, providing insights into the conformational preferences and hydrogen bonding patterns of the hydroxy and carboxylate groups .

Chemical Reactions Analysis

The reactivity of 4-hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride can be inferred from studies on similar compounds. For example, the vinylfluoro group has been used as an acetonyl cation equivalent in the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives, demonstrating the potential for nucleophilic addition reactions . Additionally, the synthesis of new chiral bicyclic 3-hydroxypiperidines from beta-amino alcohols involves diastereoselective ring expansion, which could be relevant for the synthesis of substituted piperidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride can be deduced from studies on structurally related compounds. For instance, the FTIR spectrum of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride shows intense bands corresponding to OH stretching and OHO hydrogen bonding, indicating strong intermolecular interactions . The NMR spectra provide evidence for the inequivalence of the piperidinium ring protons due to different conformations of the OH group . The polymorphic forms of 4-hydroxy-1-methylpiperidine betaine hydrochloride also exhibit distinct hydrogen bonding patterns and crystal packing, which could influence the solubility and stability of the compound .

Wissenschaftliche Forschungsanwendungen

-

4-Carboxy-4-Anilidopiperidine Esters and Acids

- Scientific Field : Organic Chemistry

- Application Summary : These compounds are precursors for the radiosynthesis of [11C]6a and 18F-labelled analogues of 6a . They are particularly valuable for the production of 11C and 18F-labelled 4-carboxy-4-anilidopiperidine radiotracers .

- Methods of Application : The synthesis of these precursors relies on compound 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidine-carboxylic acid .

- Results or Outcomes : The modified synthesis that utilized a tert-butyl ester of 4-carboxy-4-anilidopiperidines resulted in a dramatic increase in the overall yield of the target N-propionylated-4-anilidopiperidine-4-carboxylic acids and their corresponding methyl esters .

-

1,4-Dihydropyridine (1,4-DHP)

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : 1,4-DHP is a notable organic scaffold with diverse pharmaceutical applications .

- Methods of Application : This study highlights recent accomplishments in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .

- Results or Outcomes : The outcomes of these methodologies are not specified in the available information .

-

Hydroxamic Acid Derivatives

- Scientific Field : Synthetic Medicinal Chemistry

- Application Summary : Hydroxamic Acid (HA) derivatives are a group of relevant scaffolds that find widespread application among the chemical sciences . They have been extensively investigated as a pharmacophoric group of many metalloprotease inhibitors .

- Methods of Application : The hydroxamic acid moiety, thanks to its ability to chelate metal ions, such as Fe(III) and Zn(II), has been extensively investigated .

- Results or Outcomes : HA derivatives find wide applications as metalloenzymes inhibitors . Three hydroxamic acid-based HDAC inhibitors are approved for the treatment of T-cell lymphoma or multiple myeloma .

-

Piperidine Derivatives

- Scientific Field : Pharmaceutical Industry

- Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

-

1,4-Dihydropyridine (1,4-DHP)

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : 1,4-DHP is a notable organic scaffold with diverse pharmaceutical applications . This study highlights recent accomplishments in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .

- Methods of Application : The study provides a summary of the current advances in the development of synthetic techniques for 1,4-DHP derivatives .

- Results or Outcomes : The various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities, have been summarized with a focus on their structure–activity relationship (SAR) investigations .

-

Piperidine Derivatives

- Scientific Field : Pharmaceutical Industry

- Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-hydroxy-1-methylpiperidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-8-4-2-7(11,3-5-8)6(9)10;/h11H,2-5H2,1H3,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMVIJHCIWEMFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C(=O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride | |

CAS RN |

41248-72-0 |

Source

|

| Record name | 4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41248-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)